molecular formula C21H23N3O3 B6513264 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 898424-06-1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B6513264
CAS No.: 898424-06-1
M. Wt: 365.4 g/mol
InChI Key: BJPAWWUDMSUFNS-UHFFFAOYSA-N
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Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic organic compound featuring a 1-acetyl-1,2,3,4-tetrahydroquinoline (THQ) core linked via an ethanediamide bridge to a 4-methylbenzyl group. The acetyl group at the 1-position of the THQ ring may enhance metabolic stability compared to 2-oxo-THQ derivatives, while the ethanediamide linker provides hydrogen-bonding capacity, which could influence target binding.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-5-7-16(8-6-14)13-22-20(26)21(27)23-18-10-9-17-4-3-11-24(15(2)25)19(17)12-18/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPAWWUDMSUFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C20H22N2O2
Molecular Weight 338.4 g/mol
LogP 2.825
Polar Surface Area 54.56 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in various metabolic pathways through its sulfonamide group, leading to altered cellular functions.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of related compounds in the tetrahydroquinoline series. These compounds showed significant efficacy in animal models, indicating that similar derivatives may also exhibit such effects .

Antimicrobial Properties

Research has indicated that quinoline derivatives possess antimicrobial activity. The presence of the tetrahydroquinoline structure in this compound suggests potential effectiveness against various pathogens.

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can modulate inflammatory responses. The ability to inhibit pro-inflammatory cytokines may be a significant aspect of this compound's therapeutic profile.

Case Studies and Research Findings

  • Anticonvulsant Screening
    • A series of tetrahydroquinoline derivatives were screened for anticonvulsant activity at the SB-204269 binding site. Compounds demonstrated high affinity and efficacy in reducing seizure activity in rodent models .
  • Antimicrobial Testing
    • In vitro studies revealed that related quinoline derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Inflammatory Response Modulation
    • A study investigated the anti-inflammatory effects of quinoline derivatives in a murine model of arthritis. Results showed a significant reduction in joint swelling and inflammatory markers when treated with these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is compared with structurally analogous compounds from published literature. Key differences in substituents, linker groups, and functional groups are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Linkers Melting Point (°C) Biological Activity/Notes
Target Compound : N-(1-acetyl-THQ-7-yl)-N'-(4-methylbenzyl)ethanediamide C₂₃H₂₅N₃O₃ 403.47 (calc.) 1-acetyl-THQ, ethanediamide, 4-methylbenzyl Not reported Hypothesized enzyme inhibition
N-(1-acetyl-THQ-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide (CAS 898439-93-5) C₂₀H₂₀ClN₃O₃ 385.84 1-acetyl-THQ, ethanediamide, 3-chloro-2-methylphenyl Not reported Structural analog; chlorine may enhance lipophilicity
2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-THQ-7-yl)benzamide (21) C₂₄H₂₃N₃O₂ 385.46 2-oxo-THQ, benzamide linker, 2,3-dimethylphenyl 220–221 Carbonic anhydrase inhibitor
N-(2-oxo-THQ-7-yl)methanesulfonamide (24) C₁₀H₁₂N₂O₃S 240.28 2-oxo-THQ, sulfonamide linker 236–237 Sulfonamide enhances solubility
Daimuron (N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea) C₁₇H₂₀N₂O 268.36 Urea linker, 4-methylphenyl Not reported Herbicide (pesticide)

Key Observations:

Core Structure : The target compound’s 1-acetyl-THQ core distinguishes it from 2-oxo-THQ derivatives (e.g., compounds 21–25 in ), which may alter electron distribution and ring conformation.

Linker Group : The ethanediamide bridge provides dual hydrogen-bonding sites, contrasting with single amide (compound 21) or sulfonamide (compound 24) linkers. This could enhance target interaction but reduce solubility compared to sulfonamides.

Biological Relevance : While compounds like 21 and 24 exhibit carbonic anhydrase inhibition, the target’s acetyl group and ethanediamide linker may shift selectivity toward other enzymes or receptors.

Research Findings and Implications

Computational Insights

  • Electronic Properties : Quantum chemical methods (as applied in ) predict that the ethanediamide linker and acetyl group could create a dipole moment favoring interactions with polar enzyme pockets.

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